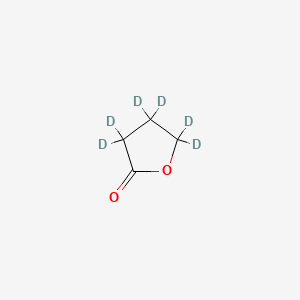

γ-Butyrolacton-d6

Übersicht

Beschreibung

Gamma-Butyrolactone-d6 (C4H6O2) is a five-membered lactone moiety and is one of the privileged structures of diverse natural products and biologically active small molecules . It has a molecular weight of 92.13 g/mol .

Synthesis Analysis

The most universal synthetic method for gamma-Butyrolactone is intramolecular esterification, which can be readily utilized with substrates bearing gamma-hydroxybutanoic acid functionality . Recently, new developments and improvements in traditional methods have been reported by considering synthetic efficiency, feasibility, and green chemistry .Molecular Structure Analysis

The molecular structure of gamma-Butyrolactone-d6 is represented by the SMILES string [2H]C1([2H])OC(=O)C([2H])([2H])C1([2H])[2H] .Chemical Reactions Analysis

Gamma-Butyrolactone, a five-membered heterocycle containing ester functionality, has been broadly studied in the drug discovery field . Several gamma-Butyrolactone-containing drugs have been FDA-approved and used in the clinic for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .Physical And Chemical Properties Analysis

Gamma-Butyrolactone-d6 has a molecular weight of 92.13 g/mol, an XLogP3 of -0.6, and a topological polar surface area of 26.3 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen

Zwischenprodukt in der chemischen Produktion

Gamma-Butyrolacton (GBL) wird hauptsächlich als Zwischenprodukt bei der Herstellung anderer Chemikalien verwendet . Ein Beispiel hierfür ist die Verwendung bei der Herstellung von N-Methyl-2-pyrrolidon .

Pharmakologische Aktivitäten

GBL ist eine privilegierte Struktur verschiedener Naturstoffe und biologisch aktiver kleiner Moleküle . Es hat ein breites Spektrum biologischer und pharmakologischer Aktivitäten .

Von der FDA zugelassene Medikamente

Mehrere Medikamente, die Gamma-Butyrolacton enthalten, wurden von der FDA zugelassen und werden in Kliniken für verschiedene Zwecke eingesetzt . Dazu gehören Diuretika, Antikrebsmittel, Verhütungsmittel, Behandlung von Herzerkrankungen und Glaukommittel .

Experimentelle Medikamente

Der Gamma-Butyrolacton-Rest findet sich auch in einer Vielzahl biologisch aktiver experimenteller Medikamente . Diese befinden sich derzeit in der Forschung und Entwicklung für potenzielle therapeutische Anwendungen .

Synthetische Zwischenprodukte

GBL wird auch bei der Synthese verschiedener synthetischer Zwischenprodukte verwendet . Diese Zwischenprodukte werden dann bei der Herstellung einer Vielzahl anderer Chemikalien eingesetzt .

Rauschmittel

Beim Menschen wirkt GBL als Prodrug für Gamma-Hydroxybuttersäure (GHB) und wird häufig als Rauschmittel verwendet . GHB wirkt als ZNS-Depressivum mit Wirkungen, die denen von Barbituraten ähneln .

Safety and Hazards

Zukünftige Richtungen

Due to its broad spectrum of biological and pharmacological activities, synthetic methods for gamma-Butyrolactone have received significant attention from synthetic and medicinal chemists for decades . Recent advances in the construction of gamma-Butyrolactone have occurred during the past decade . The fusion of two scaffolds would be a promising strategy for securing biologically active scaffolds .

Wirkmechanismus

Target of Action

Gamma-Butyrolactone-d6, also known as GBL, primarily targets the GABA B receptors . These receptors are part of the gamma-aminobutyric acid system, the chief inhibitory neurotransmitter in the mammalian central nervous system . GBL also binds to cytoplasmic receptor proteins, many of which are involved in the regulation of specific antibiotic biosynthesis clusters .

Mode of Action

Upon administration, Gamma-Butyrolactone-d6 interacts with its targets by binding to the GABA B receptors . This binding action results in a bidirectional effect on the receptors, depending on the subunit of the GIRK (G-protein-dependent ion inwardly rectifying potassium) channel involved . Additionally, GBL binds to cytoplasmic receptor proteins and inhibits their binding to specific DNA targets . Most of these receptor proteins act as repressors, so that binding to GBL induces expression of the target genes .

Biochemical Pathways

Gamma-Butyrolactone-d6 affects the gamma-aminobutyric acid (GABA) pathway . The binding of GBL to the GABA B receptors influences the function of the GIRK channels, leading to changes in the neuronal excitability . Furthermore, the binding of GBL to cytoplasmic receptor proteins influences the expression of genes involved in specific antibiotic biosynthesis clusters .

Pharmacokinetics

It is known that gbl is rapidly converted into ghb (gamma-hydroxybutyric acid) by paraoxonase (lactonase) enzymes, found in the blood . GBL is more lipophilic (fat soluble) than GHB, and so is absorbed faster and has higher bioavailability .

Result of Action

The molecular and cellular effects of Gamma-Butyrolactone-d6’s action are primarily related to its role as a prodrug for gamma-hydroxybutyric acid (GHB) . GHB acts as a central nervous system depressant with effects similar to those of barbiturates . The binding of GBL to cytoplasmic receptor proteins also leads to the induction of gene expression, influencing the production of antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gamma-Butyrolactone-d6. For instance, GBL is hydrolyzed under basic conditions, such as in a sodium hydroxide solution, into sodium gamma-hydroxybutyrate, the sodium salt of gamma-hydroxybutyric acid . In acidic water, a mixture of the lactone and acid forms exists in an equilibrium . These environmental conditions can therefore affect the conversion of GBL to GHB and its subsequent bioavailability .

Eigenschaften

IUPAC Name |

3,3,4,4,5,5-hexadeuteriooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583840 | |

| Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77568-65-1 | |

| Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77568-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

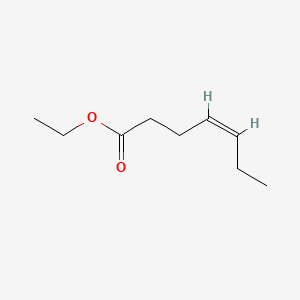

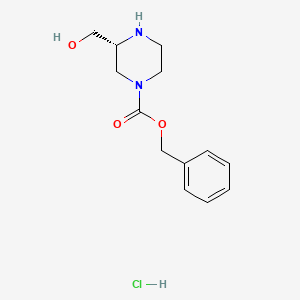

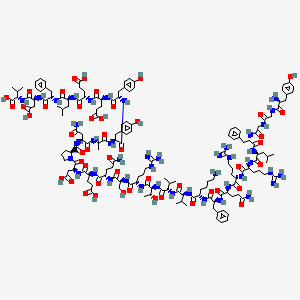

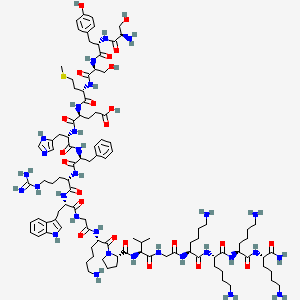

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)

![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B1602276.png)